Boc-D-Thr-OH

Vue d'ensemble

Description

Boc-D-Threonine, also known as Boc-D-Thr-OH, is a derivative of threonine . It is widely used in the pharmaceutical, agricultural chemicals, flavors, spices, and materials industries as a bifunctional catalyst for asymmetric selective synthesis . It is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis and is also used as a synthetic intermediate for the production of chiral antibiotics .

Synthesis Analysis

Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Molecular Structure Analysis

The molecular weight of Boc-D-Threonine is 309.36 g/mol .

Chemical Reactions Analysis

Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . It is involved in various chemical reactions, including cleavage and deprotection protocols for Boc SPPS .

Physical And Chemical Properties Analysis

Boc-D-Threonine appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml CH₂Cl₂ .

Applications De Recherche Scientifique

Synthèse de peptides

Boc-D-Thr-OH: est un bloc de construction standard dans la synthèse de peptides, en particulier dans la Synthèse de peptides en phase solide (SPPS) utilisant le groupe Boc . Il est utilisé pour introduire des résidus d'acides aminés D-thréonine dans les peptides. Le groupe Boc (tert-butoxycarbonyle) protège le groupe amine pendant le processus de synthèse, permettant la formation sélective de liaisons peptidiques sans réactions secondaires indésirables.

Production d'antibiotiques chiraux

Ce composé sert d'intermédiaire synthétique dans la production d'antibiotiques chiraux . Sa forme énantiopure permet la création d'antibiotiques plus efficaces grâce à leur structure tridimensionnelle spécifique, cruciale pour la liaison aux enzymes ou récepteurs bactériens.

Inhibition de la croissance bactérienne

This compound: a été identifié pour inhiber la croissance et la synthèse de la paroi cellulaire de Mycobacterium smegmatis, un organisme modèle pour l'étude de la pathogénicité de la tuberculose . Cette application est importante pour la recherche de nouveaux médicaments antibactériens et la compréhension des mécanismes de résistance bactérienne.

Mécanisme D'action

Target of Action

Boc-D-Thr-OH, also known as Boc-D-Threonine, is a standard building block for the introduction of D-threonine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the amino acid residues involved in peptide synthesis .

Mode of Action

This compound interacts with its targets by being incorporated into the peptide chain during the SPPS process . The Boc (tert-butoxycarbonyl) group in this compound serves as a protective group for the amino function during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It is used to introduce D-threonine residues into the peptide chain during the SPPS process . The exact downstream effects of this incorporation depend on the specific peptide being synthesized and its biological function.

Result of Action

The incorporation of this compound into a peptide chain can influence the structure and function of the final peptide product . The D-threonine residue introduced by this compound can contribute to the biological activity of the peptide, depending on the specific context of the peptide’s structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions of the SPPS process, such as temperature and pH, can affect the efficiency of this compound incorporation into the peptide chain . Furthermore, the stability of this compound can be affected by storage conditions, with recommended storage temperatures being between 2-30°C .

Orientations Futures

Therapeutic peptides, including Boc-D-Threonine, are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . They have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .

Propriétés

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257532 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55674-67-4, 86748-77-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55674-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

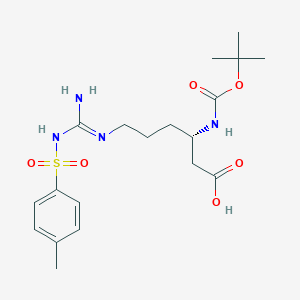

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B558360.png)

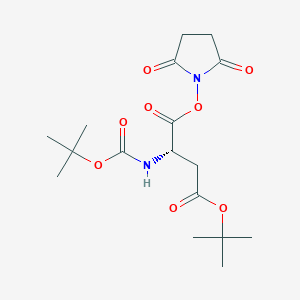

![4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B558372.png)

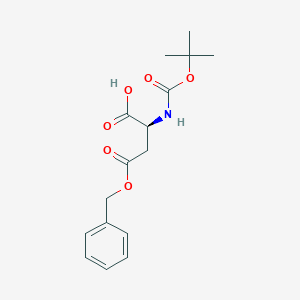

![5-[[Amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B558382.png)